3-Butyl-isoxazole-4-carboxylic acid
Description
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Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-butyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-3-4-7-6(8(10)11)5-12-9-7/h5H,2-4H2,1H3,(H,10,11) |
InChI Key |
FGSKVJMKBUVFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NOC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide-Alkyne Cycloaddition
The most widely reported method involves a [3+2] cycloaddition between a nitrile oxide and a dipolarophile. For 3-butyl-isoxazole-4-carboxylic acid, butyronitrile oxide reacts with acetylene derivatives under mild conditions. As detailed in CN103539753A, this approach proceeds via:
-
Generation of nitrile oxide : Butyraldehyde is treated with hydroxylamine hydrochloride and sodium hypochlorite to form butyronitrile oxide.
-
Cycloaddition : The nitrile oxide reacts with ethyl propiolate in THF at 0–5°C, yielding ethyl 3-butyl-isoxazole-4-carboxylate.
-
Hydrolysis : The ester is saponified using NaOH (2 M, 60°C, 4 hr) and acidified to precipitate the carboxylic acid (yield: 82–89%).
Key Data :
[3+2] Cycloaddition with Isocyanides
A novel method from PMC11915381 utilizes carboxylic acids directly, bypassing preformed nitrile oxides. Butyric acid reacts with tosylmethyl isocyanide in dichloromethane (DCM) using DMAP-Tf as an activating agent:
-
Activation : Butyric acid forms a trifluorosulfonyl mixed anhydride with DMAP-Tf.
-
Cyclization : The intermediate reacts with isocyanide at 40°C, forming the isoxazole core.
-
Acid Workup : Hydrolysis with HCl yields the carboxylic acid (yield: 78%).
Advantages :
Cyclization of Hydroxylamine Derivatives
Oxime Cyclization
EP0573883A1 describes a two-step process starting from β-keto esters:
-
Oxime Formation : Ethyl 4-oxopentanoate reacts with hydroxylamine sulfate in ethanol (50°C, 3 hr).
-
Cyclization : The oxime intermediate undergoes acid-catalyzed (H2SO4) cyclization at 80°C to form ethyl 3-butyl-isoxazole-4-carboxylate, followed by hydrolysis.
Critical Parameters :
Hydroxylamine Hydrochloride Route
CN103539753A reports a regioselective synthesis using hydroxylamine hydrochloride:
-
Aldoxime Synthesis : Butyraldehyde reacts with NH2OH·HCl in aqueous NaOH (0–5°C).
-
Chlorination : Aldoxime is treated with N-chlorosuccinimide (NCS) in acetonitrile.
-
Cyclization : The chlorinated intermediate reacts with ethyl acetoacetate in THF, yielding the ester.
Regioselectivity :
Lithiation and Functionalization
Directed Lithiation
The Canadian Journal of Chemistry (source 8) details a lithiation strategy:
-
Lithiation : 3-Butyl-isoxazole is treated with n-butyllithium (-78°C, THF), forming a 4-lithio intermediate.
-
Carboxylation : Quenching with CO2 gas followed by HCl workup gives the carboxylic acid (yield: 68%).
NMR Analysis :
Electrochemical Synthesis
Four-Component Assembly
An innovative approach from RSC (source 7) employs electrochemical oxidation:
-
Reagents : Butyraldehyde, tert-butyl nitrite, styrene, H2O.
-
Conditions : Graphite felt anode, Pt cathode, 10 mA/cm², DCM/H2O.
-
Mechanism : Radical-mediated cyclization forms the isoxazole core, with H2O providing the 4-position oxygen.
Comparative Analysis of Methods
Efficiency and Scalability
Byproduct Formation
-
Cycloaddition Routes : Minor 5-carboxylate isomers (<5%) due to dipole orientation.
-
Lithiation : Requires strict temperature control to avoid dimerization.
Analytical Characterization
Spectroscopic Data
Solvent Recovery
Cost Analysis
| Reagent | Cost (USD/kg) |
|---|---|
| Hydroxylamine HCl | 45 |
| Tosylmethyl isocyanide | 320 |
| n-BuLi | 220 |
Emerging Technologies
Flow Chemistry
Q & A
Q. How can researchers optimize the synthesis of 3-Butyl-isoxazole-4-carboxylic acid?
Methodological Answer: Synthesis optimization requires evaluating reaction conditions (e.g., temperature, catalysts, solvents) and selecting appropriate methodologies. For isoxazole derivatives, esterification and alkylation reactions are common starting points . Computational tools like Reaxys or BKMS_METABOLIC can predict feasible routes and prioritize precursors based on plausibility scores . For example, alkylation of isoxazole precursors with butyl halides under basic conditions (e.g., K₂CO₃ in DMF) may yield the target compound. Iterative adjustments to stoichiometry and reaction time should be validated via HPLC or NMR to confirm yield and purity.
Q. What analytical techniques are critical for confirming the identity of 3-Butyl-isoxazole-4-carboxylic acid?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR (¹H and ¹³C): Verify structural integrity by matching peaks to predicted chemical shifts (e.g., the isoxazole ring protons at δ 6.5–7.5 ppm and carboxylic acid protons at δ 10–12 ppm).
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.
- HPLC with Certified Reference Standards: Compare retention times and UV spectra to pharmaceutical secondary standards (e.g., USP Reference Standards) .
Q. How should researchers assess the stability of 3-Butyl-isoxazole-4-carboxylic acid under varying storage conditions?
Methodological Answer: Design accelerated stability studies by exposing the compound to:
- Temperature Gradients: Store at 4°C, 25°C, and 40°C for 1–6 months, monitoring degradation via HPLC.
- Humidity Chambers: Test at 60–75% relative humidity to evaluate hydrolytic stability.
- Light Exposure: Use ICH Q1B guidelines for photostability testing under UV/visible light . Quantify degradation products (e.g., decarboxylated derivatives) and establish shelf-life recommendations.
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for 3-Butyl-isoxazole-4-carboxylic acid?
Methodological Answer: Contradictions often arise from variability in assay conditions or biological models. Address discrepancies by:
- Replicating Experiments: Use independent cell lines or animal models to confirm results.
- Statistical Analysis: Apply ANOVA or t-tests to assess significance, and report confidence intervals .
- Meta-Analysis: Compare data across published studies (e.g., enzyme inhibition IC₅₀ values) while controlling for variables like pH, buffer composition, or incubation time.
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock to predict binding interactions with target enzymes (e.g., cyclooxygenase or kinases). Focus on the isoxazole ring and butyl chain’s role in hydrophobic interactions .
- Analog Synthesis: Modify substituents (e.g., alkyl chain length, carboxylic acid bioisosteres) and test in vitro activity.
- Kinetic Assays: Measure enzyme inhibition (e.g., Ki values) under standardized conditions to correlate structural changes with potency .
Q. How can computational tools enhance synthetic route planning for derivatives of this compound?
Methodological Answer: Leverage databases like Reaxys and PISTACHIO_RINGBREAKER to prioritize routes with high feasibility scores. For example:
- Retrosynthetic Analysis: Identify key intermediates (e.g., 4-carboxyisoxazole precursors).
- Template Relevance Models: Rank reactions based on similarity to published protocols (e.g., Brønsted acid-catalyzed cyclization) .
- Green Chemistry Metrics: Optimize for atom economy and solvent selection (e.g., ionic liquids like [HMIm]BF₄ for eco-friendly synthesis) .
Q. What protocols are recommended for evaluating enzyme inhibition kinetics?
Methodological Answer:
- Continuous Assays: Monitor real-time activity using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives).
- Dose-Response Curves: Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism).
- Mechanistic Studies: Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Q. How should researchers statistically analyze dose-dependent effects in cytotoxicity studies?
Methodological Answer:
Q. What methodologies are used to predict metabolic pathways of 3-Butyl-isoxazole-4-carboxylic acid?
Methodological Answer:
- In Silico Tools: Apply ADMET Predictor or MetaDrug to identify probable Phase I/II metabolites (e.g., hydroxylation or glucuronidation).
- In Vitro Microsomal Studies: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS .
Q. How can researchers ensure high purity for pharmacological testing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
